NeuGc;GcNeu

Description

Contextualization of NeuGc within the Sialic Acid Family and Glycobiology

Sialic acids are a diverse family of nine-carbon acidic monosaccharides typically found at the outermost ends of glycan chains on the surfaces of cells and secreted glycoproteins in vertebrates. mdpi.comfrontiersin.org This prominent positioning allows them to play crucial roles in various biological and pathological processes, including cell signaling, immune modulation, and pathogen interactions. mdpi.commizutanifdn.or.jp The sialic acid family includes over 50 distinct molecules, with N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) being two of the most common forms. frontiersin.orgnih.gov

The primary structural difference between Neu5Ac and Neu5Gc is a single oxygen atom. Neu5Gc possesses a glycolyl group (-COCH2OH), whereas Neu5Ac has an acetyl group (-COCH3). mdpi.com This seemingly minor distinction significantly influences their biochemical properties and biological functions. mdpi.com The biosynthesis of Neu5Gc involves the enzymatic conversion of Neu5Ac by cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH). frontiersin.orgontosight.ai While Neu5Ac is the predominant sialic acid in humans, Neu5Gc is common in most other mammals. mdpi.comnih.gov This difference is due to a human-specific inactivating mutation in the CMAH gene. mdpi.comanthropogeny.org

Table 1: Comparison of Neu5Ac and Neu5Gc

| Feature | N-acetylneuraminic acid (Neu5Ac) | N-glycolylneuraminic acid (Neu5Gc) |

|---|---|---|

| Chemical Group | Acetyl group (-COCH3) | Glycolyl group (-COCH2OH) |

| Biosynthesis in Mammals | Precursor to Neu5Gc | Synthesized from Neu5Ac via CMAH enzyme |

| Presence in Humans | Predominant form | Not synthesized endogenously |

| Presence in Most Mammals | Common | Common |

Historical Perspective on NeuGc Discovery and Initial Research Hypotheses

The history of Neu5Gc research is intertwined with the study of "heterophile antigens" and the Hanganutziu-Deicher (HD) antigen. frontiersin.orgnih.gov In the early 20th century, researchers observed that injecting animal-derived sera into humans for therapeutic purposes often led to an immune reaction, a condition known as "serum sickness". anthropogeny.org This was attributed to the production of heterophile antibodies against foreign substances in the animal sera. nih.gov

Later, in the 1970s, the immunogenic component of the HD antigen was identified as Neu5Gc-containing glycoconjugates. nih.govnih.gov Early research hypothesized that these antibodies might be linked to various inflammatory conditions. nih.gov For instance, studies explored connections between heterophile antibodies against Neu5Gc-containing gangliosides and conditions like Kawasaki disease and rheumatoid arthritis. nih.gov

The discovery that humans are genetically deficient in producing Neu5Gc, due to an inactivating mutation in the CMAH gene, was a pivotal moment. anthropogeny.orgucsd.edu This finding, which occurred after humans diverged from their last common ancestor with great apes, provided a clear biochemical distinction between humans and most other mammals. ucsd.edu This led to the hypothesis that the presence of Neu5Gc in human tissues must be of dietary origin, primarily from the consumption of red meat. nih.govhmdb.ca This dietary incorporation and subsequent immune response became a central theme in Neu5Gc research. taylorandfrancis.com

Significance of NeuGc in Fundamental Biological Processes and Cross-Species Research

Neu5Gc's significance stems from its differential expression across species, which has profound implications for several biological processes. ontosight.ai

Immune System Modulation: The presence of Neu5Gc on the cells of most mammals, but not humans, makes it a xenoantigen in humans. taylorandfrancis.com This means that when Neu5Gc is introduced into the human body, typically through diet, it can elicit an immune response, leading to the production of anti-Neu5Gc antibodies. taylorandfrancis.comresearchgate.net This immune reaction is a key area of study, with research exploring its role in chronic inflammation, a process termed 'xenosialitis'. taylorandfrancis.comfrontiersin.org

Xenotransplantation: The immune response to Neu5Gc is a significant hurdle in xenotransplantation, the transplantation of organs or tissues between different species. ontosight.ainih.gov Porcine organs, which are considered potential candidates for transplantation into humans, express Neu5Gc on their cell surfaces. nih.govaai.org Pre-existing anti-Neu5Gc antibodies in human recipients can contribute to the rejection of these xenografts. nih.govaai.org Consequently, a major focus of xenotransplantation research is the genetic modification of donor pigs to eliminate the expression of Neu5Gc, often in combination with the knockout of other key xenoantigens like the Gal epitope. facs.orgiomcworld.orgiomcworld.orgfrontiersin.org

Evolutionary Biology: The loss of the CMAH gene function in the human lineage is a significant evolutionary event. ucsd.eduwikipedia.org This genetic change, estimated to have occurred 2-3 million years ago, may have provided a selective advantage to human ancestors by altering their susceptibility to pathogens that recognize sialic acids. nih.govwikipedia.org For example, it may have conferred resistance to pathogens that specifically target Neu5Gc. nih.gov

Overview of Major Academic Research Themes in NeuGc Studies

Academic research on Neu5Gc has expanded to encompass several key themes, primarily focusing on its role in human diseases.

Cancer Biology: A significant body of research has focused on the accumulation of Neu5Gc in malignant tumors. mdpi.comnih.gov While normal human tissues have very low to undetectable levels of Neu5Gc, it is often found in various types of cancers. mdpi.comnih.gov This accumulation is thought to be mediated by the uptake of Neu5Gc from dietary sources. mdpi.com The presence of Neu5Gc on tumor cells, combined with circulating anti-Neu5Gc antibodies, is hypothesized to promote chronic inflammation, which in turn can contribute to tumor progression. mdpi.com Consequently, Neu5Gc-containing molecules, such as the ganglioside GM3(Neu5Gc), are considered tumor-associated antigens and are being explored as targets for cancer immunotherapy. mdpi.comnih.govbiorxiv.orgfrontiersin.org

Inflammation and Autoimmune Diseases: The interaction between dietary Neu5Gc and the human immune system is a central theme in inflammation research. taylorandfrancis.comsciencedaily.com The chronic inflammation resulting from the immune response to Neu5Gc has been linked to several inflammatory diseases. taylorandfrancis.comsciencedaily.com However, studies investigating the links between Neu5Gc and specific inflammatory and autoimmune conditions have often yielded conflicting results, highlighting the complexity of these interactions and the need for standardized research methods. nih.govfrontiersin.org

Infectious Diseases: Sialic acids are utilized by many pathogens as receptors for binding to and entering host cells. mizutanifdn.or.jpontosight.ai The difference in sialic acid expression between humans (predominantly Neu5Ac) and other mammals (containing both Neu5Ac and Neu5Gc) can influence host susceptibility to various infectious agents, such as certain strains of influenza A virus. medchemexpress.comnih.gov Research in this area investigates how the presence or absence of Neu5Gc affects pathogen tropism and the potential for interspecies transmission. nih.govresearchgate.net

Table 2: Major Research Themes in NeuGc Studies

| Research Theme | Key Focus Areas |

|---|

| Cancer Biology | - Accumulation in tumors mdpi.com

Properties

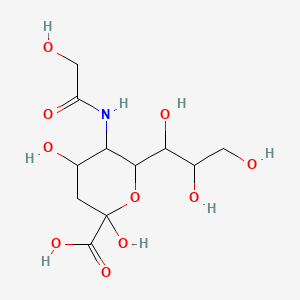

IUPAC Name |

2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKUWYYUZCUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862544 | |

| Record name | 2,4‐Dihydroxy‐5‐(2‐hydroxyacetamido)‐6‐(1,2,3‐ trihydroxypropyl)oxane‐2‐carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Metabolism, and Regulatory Mechanisms of Neugc

Enzymatic Pathways of NeuGc Synthesis

The primary and only known pathway for the de novo synthesis of NeuGc in mammals involves the enzymatic hydroxylation of its precursor, N-acetylneuraminic acid (Neu5Ac). researchgate.netoup.com This critical conversion is catalyzed by a specific enzyme and occurs at the level of the activated sugar nucleotide.

Role and Characteristics of CMP-NeuAc Hydroxylase (CMAH)

The key enzyme responsible for NeuGc synthesis is CMP-N-acetylneuraminic acid hydroxylase (CMAH). plos.orgresearchgate.net This enzyme catalyzes the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) by adding a single oxygen atom to the N-acetyl group of Neu5Ac. researchgate.netnih.govucsd.edu The reaction primarily takes place in the cytosol. researchgate.netucsd.edunih.gov Following its synthesis, CMP-Neu5Gc is transported into the Golgi apparatus, where it serves as the donor for the incorporation of Neu5Gc into growing glycan chains on proteins and lipids. researchgate.netucsd.edu

The CMAH enzyme is a member of the Rieske-domain-containing family of non-heme iron-dependent oxygenases. biorxiv.org Its activity is a determining factor for the level of Neu5Gc found in various tissues and species. researchgate.netresearchgate.net In most mammals, the CMAH gene is expressed in a wide range of tissues. portlandpress.com

Table 1: Key Characteristics of CMP-NeuAc Hydroxylase (CMAH)

| Characteristic | Description | Source(s) |

|---|---|---|

| Function | Catalyzes the conversion of CMP-Neu5Ac to CMP-Neu5Gc. | plos.org, researchgate.net |

| Cellular Location | Primarily cytosolic. | researchgate.net, ucsd.edu, nih.gov |

| Enzyme Family | Rieske-domain-containing non-heme iron-dependent oxygenase. | biorxiv.org |

| Significance | Key regulatory point for Neu5Gc expression. | researchgate.net, researchgate.net |

| Substrate | CMP-N-acetylneuraminic acid (CMP-Neu5Ac). | researchgate.net, researchgate.net |

| Product | CMP-N-glycolylneuraminic acid (CMP-Neu5Gc). | researchgate.net, researchgate.net |

Substrate Specificity and Reaction Mechanisms of CMAH

The CMAH enzyme exhibits high specificity for its substrate, CMP-Neu5Ac. researchgate.netucsd.edu Studies have shown that the enzyme has a Michaelis constant (Km) for CMP-Neu5Ac in the micromolar range, indicating a high affinity. ucsd.edunih.govnih.gov It does not show activity towards free Neu5Ac or Neu5Ac that is already attached to a glycan chain (α-glycosidically bound Neu5Ac). ucsd.edunih.gov Inhibition studies suggest that the enzyme recognizes both the 5'-phosphate group and the pyrimidine (B1678525) base of the CMP moiety, highlighting the importance of the nucleotide activation for the enzymatic reaction. ucsd.edunih.gov The hydroxylation reaction catalyzed by CMAH is an irreversible process. researchgate.netnih.gov

Cofactor Requirements for NeuGc Biosynthesis

The catalytic activity of CMAH is dependent on a complex electron transport chain and requires several cofactors. researchgate.netnih.gov The hydroxylation reaction involves the transfer of an oxygen atom from molecular oxygen (O2). Essential components for this process include NADH, cytochrome b5, and cytochrome b5 reductase. researchgate.netnih.gov These components work together to provide the necessary reducing equivalents for the hydroxylation of CMP-Neu5Ac. Iron is also a crucial cofactor, as CMAH is a non-heme iron-dependent enzyme. researchgate.netbiorxiv.org

Genetic and Transcriptional Regulation of NeuGc Biosynthesis

The expression of NeuGc is tightly controlled at the genetic and transcriptional levels, leading to significant variations in its abundance across different species and tissues.

Inactivation of CMAH Gene in the Human Lineage and its Consequences

A pivotal event in human evolution was the inactivation of the CMAH gene. plos.orgnih.govresearchgate.netunr.edu This occurred approximately 2-3 million years ago due to a 92-base pair deletion in the gene, which resulted in a frameshift mutation and a premature stop codon. nih.govbiorxiv.orgresearchgate.net Consequently, humans are unable to synthesize Neu5Gc endogenously. plos.orgwikipedia.org This genetic event is considered a significant biochemical difference between humans and other great apes, who retain a functional CMAH gene. nih.gov

The inability to produce Neu5Gc has had profound consequences for human biology. plos.orgnih.gov Since Neu5Gc is present in the diet, particularly in red meat and dairy products, humans can metabolically incorporate small amounts of this non-human sialic acid into their own tissues. plos.orgacs.org This leads to the presence of Neu5Gc as a foreign antigen on human cell surfaces, which can elicit an immune response and the production of anti-Neu5Gc antibodies. nih.govnih.gov

Tissue-Specific and Developmental Regulation of CMAH Expression

In mammals that possess a functional CMAH gene, its expression is subject to strict tissue-specific and developmental regulation. researchgate.netresearchgate.netlongdom.org For instance, CMAH mRNA is highly expressed in tissues like the liver, spleen, and small intestine in pigs, but is not detected in the brain, bladder, or muscle. portlandpress.com In all mammals studied, including chimpanzees, the brain exhibits very low levels of Neu5Gc, which is attributed to the selective downregulation of CMAH gene expression in this organ. researchgate.netpnas.org

The expression of CMAH and, consequently, the levels of Neu5Gc can also change during development. ucsd.edunih.govnih.gov Studies in pigs have shown that the amount of Neu5Gc in the small intestine declines significantly after birth. nih.govnih.gov Furthermore, in developing pig small intestine, there is a proximal-to-distal gradient of increasing Neu5Gc levels, which correlates with the levels of CMAH activity and mRNA. nih.govnih.gov In mice, the differentiation of myoblast cells into myotubes is associated with a transition in the major sialic acid on certain gangliosides from Neu5Ac to Neu5Gc, which is linked to the expression of the CMAH gene. researchgate.net These findings underscore the dynamic and tightly controlled nature of Neu5Gc biosynthesis.

Post-Translational Control and Subcellular Localization of NeuGc-Synthesizing Enzymes

The primary enzyme responsible for NeuGc synthesis is CMP-N-acetylneuraminic acid hydroxylase (CMAH), which converts CMP-N-acetylneuraminic acid (CMP-Neu5Ac) into CMP-NeuGc. In mammals that produce NeuGc, CMAH is a cytosolic enzyme. nih.govucsd.edu Its localization in the cytoplasm is consistent with its function, as it acts on the cytosolic pool of CMP-Neu5Ac. ucsd.edupnas.org Studies in porcine lymphocytes have shown the enzyme to be in the cytosol, sometimes in proximity to the nuclear membrane and the outer mitochondrial membrane. nih.gov This localization may be strategic, placing it near the source of its substrate, CMP-Neu5Ac, which is synthesized in the nucleus, and its necessary redox partner, cytochrome b5. nih.govglycoforum.gr.jp

While the transcriptional regulation of the CMAH gene is known to be tissue-specific and developmentally regulated, the post-translational control of the CMAH enzyme itself is complex and not fully elucidated. nih.govresearchgate.net Evidence suggests that the enzyme's activity is dependent on its interaction with other proteins. For its hydroxylation reaction, CMAH requires a flow of electrons, which is provided by cytochrome b5 and NADH-cytochrome b5 reductase. glycoforum.gr.jp One key regulatory aspect appears to be a substrate-induced conformational change; the hydroxylase only binds to its partner, cytochrome b5, in the presence of its substrate, CMP-Neu5Ac. glycoforum.gr.jp This suggests a mechanism where the availability of the precursor directly influences the enzyme's functional assembly. Disordered domains within the CMAH protein structure may contain sites for post-translational modifications, which are critical for cellular metabolic control, though specific modifications have not been extensively detailed.

In humans, a mutation in the CMAH gene leads to a non-functional, truncated protein, explaining the absence of endogenous NeuGc synthesis. mdpi.comnih.gov

Pathways of NeuGc Incorporation into Glycans and Glycoconjugates

Despite the inability to synthesize NeuGc, human cells can incorporate this sialic acid into their own glycans and glycoconjugates. frontiersin.orgpnas.org This incorporation relies on the existing cellular machinery for sialic acid metabolism, which can utilize both Neu5Ac and NeuGc interchangeably. frontiersin.orggoogle.com

Metabolic Incorporation from Exogenous Sources

The primary route for NeuGc in humans is through the diet, particularly from the consumption of red meats and dairy products which are rich in this sialic acid. mdpi.comfrontiersin.org Once ingested, free Neu5Gc can be absorbed, and a fraction is metabolically incorporated into various glycoproteins and glycolipids on human cell surfaces. pnas.orgucsd.edu This process has been demonstrated in vivo, where human volunteers who ingested Neu5Gc showed incorporation of the molecule into their glycoproteins. pnas.org Cultured human cells also readily incorporate Neu5Gc from the surrounding medium into their cell surface glycoconjugates. pnas.org

Hypoxia-Induced Mechanisms of NeuGc Expression and Accumulation

Hypoxic (low oxygen) conditions, often found in the microenvironment of tumors, have been shown to significantly enhance the uptake and expression of Neu5Gc on cancer cells. nih.govpnas.org Hypoxia induces the expression of the sialic acid transporter, sialin (B1330336), which facilitates the transport of Neu5Gc from the lysosome to the cytosol for incorporation. nih.govfrontiersin.org This upregulation of sialin, coupled with the increased metabolic rate of cancer cells, leads to a preferential accumulation of NeuGc in malignant tissues compared to normal tissues. nih.govfrontiersin.org Studies have shown that cancer cells in nutrient-deprived or hypoxic conditions can increase their membrane-bound Neu5Gc several-fold when exposed to an external source. nih.gov Hypoxia also upregulates the transcription of genes for other enzymes involved in glycan synthesis, such as certain sialyltransferases, further promoting the incorporation of Neu5Gc into cell surface glycoconjugates. nih.gov

Potential Alternative Endogenous Biosynthetic Pathways in Specific Cellular Contexts

While the inactivation of the CMAH gene is considered definitive in humans, the consistent detection of Neu5Gc in tumors has led to speculation about potential alternative, or "backup," biosynthetic pathways. mdpi.comnih.gov However, evidence for such pathways is currently limited and not widely accepted. frontiersin.orgrsc.org

One hypothesis suggests that under conditions of oxidative stress, reactive oxygen species (ROS) might mediate the conversion of Neu5Ac to Neu5Gc. nih.gov Another theory proposes that under hypoxia, subunit B of the mitochondrial succinate (B1194679) dehydrogenase complex, which contains an iron-sulfur cluster similar to a domain missing in the non-functional human CMAH, might somehow compensate for the enzyme's activity. biorxiv.org There have also been suggestions that the degradation products of Neu5Gc, such as N-glycolylmannosamine, could serve as precursors for its de novo synthesis. researchgate.netbiorxiv.org However, studies in mice with a human-like Cmah gene knockout have not shown evidence of any alternative pathway for Neu5Gc production in normal, fetal, or cancerous tissues, reinforcing the view that dietary incorporation is the primary source. rsc.org

Catabolism, Recycling, and Degradation of NeuGc and NeuGc-Containing Glycans

Incorporated Neu5Gc does not accumulate indefinitely in human cells, indicating the existence of pathways for its breakdown and removal. nih.gov The catabolism of Neu5Gc-containing glycoconjugates begins in the lysosomes, where they are degraded. glycoforum.gr.jp Sialidases cleave the terminal Neu5Gc residues from the glycan chains. wikipedia.org

The released free Neu5Gc has two main fates: degradation or recycling. A proposed degradation pathway involves a series of enzymatic steps that mirror the catabolism of N-acetylhexosamines. nih.gov This pathway sequentially converts Neu5Gc into N-glycolylmannosamine (ManNGc) and then to N-glycolylglucosamine (GlcNGc). nih.govpnas.org Ultimately, this can lead to the formation of glycolate (B3277807) and glucosamine-6-phosphate, which are common metabolites within the cell. nih.gov In some bacteria, the catabolism of Neu5Gc follows a similar pathway to Neu5Ac, producing glycolate instead of acetate. nih.govoup.com

Evolutionary and Comparative Glycobiology of Neugc

Phylogenetic Distribution of NeuGc Across Animalia and Other Organisms

N-glycolylneuraminic acid (Neu5Gc) is a sialic acid found on the cell surfaces of most deuterostomes, which include vertebrates and echinoderms. nih.govfrontiersin.org Its synthesis is dependent on the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). nih.gov While the CMAH gene is prevalent in most deuterostomes, it has been independently inactivated in several lineages throughout evolution. nih.govoup.com

Genomic analyses have shown that functional CMAH genes are present in a wide array of animals. A study analyzing 322 deuterostome genomes found putatively functional CMAH homologs in 184 of them. nih.govoup.com Neu5Gc is widely distributed in many animals that express sialic acids, from sea urchins to mammals. anthropogeny.org However, significant variations in the expression levels of Neu5Gc exist between different species, even within the same order. anthropogeny.org For example, within mammals, most species possess a functional CMAH gene and therefore express Neu5Gc. wikipedia.org This includes great apes like chimpanzees, pigs, and mice. anthropogeny.orgescholarship.org

Conversely, a number of animal lineages have lost the ability to synthesize Neu5Gc due to the inactivation or loss of the CMAH gene. nih.gov Humans are a well-known example, with a specific gene deletion rendering CMAH non-functional. wikipedia.orgnih.gov Other mammals that lack a functional CMAH gene include New World monkeys, ferrets, the European hedgehog, some bat species, and the sperm whale. wikipedia.org Beyond mammals, birds, most reptiles, and amphibians also lack Neu5Gc. frontiersin.org For instance, studies on chicken and other bird tissues have not detected Neu5Gc. anthropogeny.org The absence of CMAH homologs in the genomes of the chicken and zebra finch supports this finding. oup.com It is hypothesized that the CMAH gene may have been lost in an ancestor of the Sauropsida group, which includes reptiles and birds. oup.com

Outside of the animal kingdom, homologs of the CMAH gene have been found in some prokaryotes and two species of green algae. nih.govoup.com The presence of these genes in such distant organisms suggests potential horizontal gene transfer events during evolution. oup.com

Below is an interactive data table summarizing the presence or absence of a functional CMAH gene and Neu5Gc in various organisms.

Table 1: Phylogenetic Distribution of Functional CMAH Gene and Neu5Gc

| Kingdom | Phylum/Class | Species/Group | Functional CMAH Gene | Neu5Gc Presence |

|---|---|---|---|---|

| Animalia | Chordata (Mammalia) | Humans | Absent | Absent (endogenously) |

| Animalia | Chordata (Mammalia) | Chimpanzees | Present | Present |

| Animalia | Chordata (Mammalia) | New World Monkeys | Absent | Absent |

| Animalia | Chordata (Mammalia) | Pigs | Present | Present |

| Animalia | Chordata (Mammalia) | Mice | Present | Present |

| Animalia | Chordata (Mammalia) | Ferrets | Absent | Absent |

| Animalia | Chordata (Mammalia) | Sperm Whale | Absent | Absent |

| Animalia | Chordata (Aves) | Chicken | Absent | Absent |

| Animalia | Chordata (Reptilia) | Most Reptiles | Absent | Absent |

| Animalia | Echinodermata | Sea Urchins | Present | Present |

| Plantae | Chlorophyta (Green Algae) | Certain species | Present | Inferred |

Evolutionary Loss and Retention of CMAH in Primate Lineages and its Genetic Basis

The evolutionary history of the CMAH gene in primates is marked by both retention and independent loss. Most Old World primates, including our closest living relatives, the chimpanzees and bonobos, have retained a functional CMAH gene and thus express Neu5Gc on their cell surfaces. escholarship.org In stark contrast, humans universally lack endogenous Neu5Gc due to a specific inactivating mutation in the CMAH gene. wikipedia.orgpnas.org

The genetic basis for this loss in the human lineage is a 92-base pair deletion within the CMAH gene, which corresponds to an exon in the mouse and chimpanzee orthologs. wikipedia.orgglycoforum.gr.jp This deletion causes a frameshift mutation, leading to a premature stop codon and the production of a truncated, non-functional protein. wikipedia.org This mutation is believed to have occurred after the divergence of the human lineage from the last common ancestor with chimpanzees. pnas.org Molecular clock analyses and the study of Alu elements—transposable elements in the genome—have provided estimates for the timing of this inactivation event. An Alu-mediated event replaced an ancestral Alu element near exon 6 of the CMAH gene, and this is estimated to have happened approximately 2.7 to 2.8 million years ago. pnas.org This timeframe places the loss of CMAH function shortly before the significant expansion of the hominin brain. pnas.org Fossil evidence confirms this timeline, as analysis of Neanderthal fossils showed the presence of N-acetylneuraminic acid (Neu5Ac) but no detectable Neu5Gc, indicating the CMAH mutation predates the split between modern humans and Neanderthals. pnas.org

Interestingly, the loss of CMAH function is not unique to the human lineage within primates. New World monkeys also lack the ability to synthesize Neu5Gc due to an independent inactivation of their CMAH gene. nih.gov This parallel evolution occurred much earlier, around 30 million years ago, at the base of the platyrrhine radiation. nih.gov The genetic mechanism in New World monkeys involves a different mutation, specifically an inversion of exons 4 to 13 in the CMAH gene. nih.gov This convergent evolution in two distinct primate lineages suggests that the loss of Neu5Gc may have conferred certain selective advantages. nih.govnih.gov

Implications of Neu5Gc Expression Differences for Interspecies Interactions and Physiological Adaptation

The difference in Neu5Gc expression between humans and most other mammals has significant implications for interspecies interactions and physiological adaptation. nih.govnih.govnih.gov Since humans lack the enzyme to produce Neu5Gc, this sialic acid is treated as a foreign molecule, or xenoantigen, by the human immune system. nih.govoup.com

When humans consume Neu5Gc-rich foods like red meat, small amounts of this sialic acid can be incorporated into their own cell surfaces. ucsd.edu This leads to the presence of a non-native glycan on human cells, which can be targeted by circulating anti-Neu5Gc antibodies that are present in most humans. nih.govnih.gov This immune reaction against Neu5Gc-displaying cells can result in a chronic inflammatory state known as "xenosialitis". ucsd.edu This process has been suggested to contribute to the association between high consumption of red meat and certain inflammatory diseases. semanticscholar.org

The absence of Neu5Gc in humans and its presence in many other mammals also has implications for xenotransplantation. If organs from Neu5Gc-positive animals, such as pigs, are transplanted into humans, the recipient's immune system can mount a strong response against the Neu5Gc on the donor organ, contributing to inflammation and organ rejection. nih.govoup.com

From an evolutionary perspective, the loss of Neu5Gc in the human lineage may have provided certain physiological advantages. The absence of Neu5Gc and the corresponding increase in its precursor, Neu5Ac, on cell surfaces could have altered host-pathogen interactions. nih.gov For example, some pathogens may have evolved to specifically recognize Neu5Gc as a receptor for infection. unr.edu The loss of this receptor would have conferred resistance to such pathogens in the hominin lineage. unr.edu Conversely, this change in the cell surface landscape could have made humans more susceptible to pathogens that preferentially bind to Neu5Ac. nih.govunr.edu

The loss of CMAH function and Neu5Gc has also been linked to other human-specific traits. It has been proposed that the absence of Neu5Gc may have contributed to enhanced running endurance and less constrained brain growth during human evolution. wikipedia.org Furthermore, the loss of Neu5Gc appears to have primed the human monocyte-macrophage lineage towards a more inflammatory and phagocytic state, which could provide a better ability to clear bacterial infections but at the cost of a higher risk for endotoxic shock. nih.gov

Role of Neu5Gc in Co-evolutionary Dynamics, including Host-Pathogen Glycosylation Mimicry

The presence or absence of Neu5Gc plays a significant role in the co-evolutionary arms race between hosts and pathogens. nih.gov Pathogens often evolve to recognize specific host cell surface glycans as receptors for attachment and entry. Sialic acids, being at the terminal positions of glycan chains, are common targets for many pathogens. anthropogeny.org

Some pathogens have evolved to specifically utilize Neu5Gc for infection. scispace.com For hosts expressing Neu5Gc, this creates a selective pressure to alter or lose this glycan to evade infection. The loss of CMAH in the human lineage could be an example of such an adaptation, providing resistance to ancestral pathogens that targeted Neu5Gc. nih.govunr.edu

On the other hand, pathogens can also engage in molecular mimicry, decorating their own surfaces with host-like glycans to evade the host's immune system. scispace.comresearchgate.net Interestingly, while many bacteria have evolved the ability to synthesize or scavenge Neu5Ac to mimic their human hosts, the synthesis of Neu5Gc by microbes appears to be extremely rare or nonexistent. nih.govscispace.com This suggests that Neu5Gc, being a vertebrate-specific sialic acid, may have provided an advantage to early vertebrates by being a "self" marker that was difficult for microbes to copy. scispace.com

However, the dynamic changes in host sialic acid profiles create new opportunities for pathogens. Once the hominin lineage lost Neu5Gc and had an excess of Neu5Ac, pathogens that recognize Neu5Ac would have had an advantage in infecting humans. ucsd.edu A prime example is the human-specific pathogen Vibrio cholerae, the causative agent of cholera. The V. cholerae neuraminidase is more efficient at cleaving Neu5Ac than Neu5Gc. plos.org This allows it to effectively remodel the human intestinal lining, which is rich in Neu5Ac, to create its optimal binding site, the GM1 ganglioside, for the cholera toxin. plos.org Thus, V. cholerae appears to have adapted its virulence strategy to the specific sialic acid landscape of its human-only host, a direct consequence of the evolutionary loss of Neu5Gc. plos.org

Another form of mimicry involves bacteria scavenging Neu5Gc from the host's diet. In humans, non-pathogenic gut bacteria can incorporate dietary Neu5Gc onto their surfaces. nih.gov This could potentially be the primary mechanism for immunizing the human host and stimulating the production of anti-Neu5Gc antibodies. ucsd.edu

Evolutionary Pressures and Selective Advantages/Disadvantages Associated with Neu5Gc Presence or Absence

The repeated and independent loss of CMAH function across different animal lineages suggests that the absence of Neu5Gc can be selectively advantageous under certain evolutionary pressures. nih.govnih.gov Several hypotheses have been proposed to explain the driving forces behind the fixation of CMAH inactivation in the human lineage.

One major selective pressure is likely to have been pathogens. nih.govnih.gov A strong selective event, possibly a pandemic caused by a pathogen that used Neu5Gc as a receptor, could have favored individuals with a non-functional CMAH gene. pnas.orgnih.gov This would have provided resistance to the disease and driven the mutation to fixation. For example, a type of malaria that infects other primates by binding to Neu5Gc cannot infect humans. unr.edu

Another proposed evolutionary pressure involves sexual selection or reproductive conflict. nih.govnih.gov It's hypothesized that after the initial loss of Neu5Gc in some individuals, females who lacked Neu5Gc could have developed an immune response against the Neu5Gc present on the sperm of males who still produced it. This could have led to reduced fertility in such pairings, creating a reproductive barrier and favoring the mating of individuals who both lacked Neu5Gc. escholarship.org

The loss of Neu5Gc also came with a set of potential disadvantages, creating an evolutionary trade-off. While it may have conferred resistance to some pathogens, it made the host susceptible to others that target Neu5Ac. nih.gov The human-specific susceptibility to the cholera toxin is a clear example of this disadvantage. plos.org Furthermore, the inability to synthesize Neu5Gc means that when it is incorporated from the diet, it becomes a xeno-autoantigen, potentially leading to chronic inflammation ("xenosialitis") through the interaction with anti-Neu5Gc antibodies. ucsd.edu This chronic inflammation is thought to be a contributing factor to diseases associated with red meat consumption, such as cancer and atherosclerosis. semanticscholar.orgmdpi.com

The absence of Neu5Gc may also have had pleiotropic effects on human physiology. The loss of CMAH has been linked to changes in immune function, such as a more robust inflammatory response, which could be beneficial for clearing infections but detrimental in cases of sepsis. nih.gov It has also been speculated that the lack of Neu5Gc in the brain, a trait that was enhanced in the hominin lineage, may have played a role in the evolution of human cognition by facilitating brain development. wikipedia.orgresearchgate.net

Immunological Recognition and Response Mechanisms Associated with Neugc

NeuGc as a Xenoreactive Antigen: Mechanisms of Immune Recognition

N-glycolylneuraminic acid (NeuGc) is a sialic acid molecule that is not synthesized by humans due to a specific gene mutation. pnas.orgfrontiersin.orgfrontiersin.org However, it is commonly found in mammals, making it a xenoreactive antigen when introduced into the human body. nih.govnih.gov The primary source of NeuGc in humans is through the consumption of red meat and dairy products. pnas.orgpnas.org This dietary intake leads to the metabolic incorporation of NeuGc into human tissues, particularly on the surface of cells in secretory epithelia and blood vessels. pnas.orgpnas.org

The human immune system recognizes NeuGc as a foreign molecule, triggering an immune response. nih.govfrontiersin.org This recognition is fundamentally different from the immune response to other xenoantigens like the α-Gal epitope. While both are foreign sugars, α-Gal released from food cannot be incorporated into human cells. In contrast, NeuGc can be metabolically integrated and presented on the surface of human cells, creating a "xeno-autoantigen". pnas.org This means the subsequent antibody response is directed against the body's own cells that have incorporated this foreign sugar. pnas.org

This constant exposure to a dietary xenoantigen and the subsequent immune response is believed to contribute to a state of chronic inflammation. mdpi.comnih.gov This "xenosialitis" is hypothesized to play a role in the development of diseases associated with chronic inflammation, such as cancer. mdpi.comnih.govoup.com The immunogenicity of NeuGc is also a significant consideration in the field of xenotransplantation, where the presence of NeuGc on transplanted animal tissues can lead to immune rejection. nih.govnih.govfrontiersin.orgwhiterose.ac.uk

Generation, Specificity, and Diversity of Anti-NeuGc Antibodies in Mammals

The human immune system mounts a robust and diverse antibody response against NeuGc. frontiersin.orgnih.gov These anti-NeuGc antibodies are polyclonal, meaning they recognize a variety of NeuGc-containing epitopes, not just the single NeuGc molecule. frontiersin.orgnih.gov The most common class of these antibodies is IgG, although IgA and IgM are also present in most individuals. pnas.orgmdpi.com The levels and types of these antibodies can vary significantly among individuals, influenced by factors such as diet, age, and gender. mdpi.com

Developmental Appearance of Anti-NeuGc Antibodies in Humans

The generation of anti-NeuGc antibodies begins in infancy. plos.orgucsd.edu While anti-NeuGc IgG antibodies from the mother can be found in newborns, these are passively transferred and their levels decline in the first few months of life. ucsd.edu The infant's own production of anti-NeuGc IgM and IgG antibodies typically starts to increase after the introduction of NeuGc-containing foods like cow's milk formula and red meat-based baby foods. plos.orgucsd.edu This timing suggests that exposure to dietary NeuGc is a key trigger for the production of these antibodies. ucsd.edu

Interestingly, dietary NeuGc alone may not be enough to stimulate this antibody response. ucsd.edu A leading hypothesis is that certain gut bacteria, such as non-typeable Haemophilus influenzae, can scavenge dietary NeuGc and display it on their surfaces. frontiersin.orgplos.orgucsd.edu This presentation of NeuGc by bacteria would then act as the antigenic stimulus for the developing immune system of the infant, leading to the production of anti-NeuGc antibodies. plos.orgucsd.edu The appearance of anti-NeuGc antibodies in infants coincides with the development of antibodies against other carbohydrate antigens like α-Gal and blood group antigens, further supporting the idea that gut bacteria play a role in this process. nih.govnih.gov

Immunological Repertoire and Cross-Reactivity of Anti-NeuGc Antibodies

The repertoire of anti-NeuGc antibodies in humans is highly diverse, with antibodies that can recognize NeuGc in the context of various underlying glycan structures. frontiersin.orgnih.gov This is in contrast to the anti-α-Gal antibody response, which is directed against a single, specific epitope. frontiersin.org The diversity of the anti-NeuGc response is likely due to the fact that NeuGc can be attached to many different types of glycans on cell surfaces. nih.gov

Cellular Immune Responses Directed Against NeuGc-Bearing Structures

The immune response to NeuGc is not limited to antibodies. Cellular immune mechanisms also play a role in recognizing and responding to NeuGc-bearing structures. mdpi.comresearcher.life This includes antibody-dependent cell-mediated cytotoxicity (ADCC), a process where immune cells like natural killer (NK) cells are directed to kill target cells that are coated with antibodies. researcher.life In the context of cancer, therapeutic vaccines designed to induce anti-NeuGc antibodies have been shown to trigger ADCC against tumor cells expressing NeuGc. researcher.life

Furthermore, T cells, key players in the adaptive immune response, are also affected by the presence of NeuGc. Studies have shown that T cell activation leads to changes in the sialic acid composition on their surface, with a decrease in NeuGc and an increase in N-acetylneuraminic acid (Neu5Ac), the human form of sialic acid. researchgate.netresearchgate.net The presence of NeuGc on T cells appears to have a suppressive effect on their activation and proliferation. researchgate.netresearchgate.net Conversely, the absence of NeuGc on T cells makes them more reactive to stimulation. researchgate.net This suggests that the metabolic incorporation of dietary NeuGc into T cells could modulate their function.

Macrophages, another important type of immune cell, are also involved in the response to NeuGc. In mouse models, the presence of anti-NeuGc antibodies has been linked to increased leukocyte infiltration, including macrophages, in tumors expressing NeuGc. frontiersin.org The interaction between NeuGc on cell surfaces and Siglecs (sialic acid-binding immunoglobulin-like lectins) on immune cells is a key aspect of this cellular response, which will be discussed in more detail in section 4.5.

Molecular Mechanisms of NeuGc-Mediated Immune Evasion or Modulation by Pathogens and Cells

Both pathogenic microorganisms and cancer cells can exploit NeuGc to modulate or evade the immune system. mdpi.comoup.comontosight.ai Some pathogens have evolved to display sialic acids on their surfaces, a form of molecular mimicry that allows them to resemble host cells and avoid immune detection. nih.gov While this typically involves the human sialic acid Neu5Ac, the ability of some bacteria to incorporate dietary NeuGc adds another layer of complexity. frontiersin.orgplos.orgucsd.edu By presenting NeuGc, these bacteria can potentially manipulate the host's anti-NeuGc immune response.

In the context of cancer, many tumors exhibit altered glycosylation patterns, including the accumulation of NeuGc on their cell surfaces. mdpi.comnih.govoup.com This aberrant expression of NeuGc can contribute to immune evasion through several mechanisms. mdpi.com The presence of NeuGc on tumor cells can interact with inhibitory Siglec receptors on immune cells, dampening the anti-tumor immune response. nih.govoup.com Additionally, the chronic inflammation induced by the interaction between NeuGc on tumor cells and circulating anti-NeuGc antibodies may paradoxically promote tumor growth and progression. mdpi.comoup.com Tumors can also shed NeuGc-containing gangliosides, which can create an immunosuppressive microenvironment around the tumor. mdpi.com

Glycan-Lectin Interactions Involving NeuGc in Immune Regulation and Cell Signaling

The interaction between glycans and lectins (carbohydrate-binding proteins) is a fundamental mechanism of cell-cell recognition and communication in the immune system. nih.govnih.gov Sialic acids, including NeuGc, serve as ligands for a family of lectins called Siglecs, which are primarily expressed on immune cells. aacrjournals.orgnih.gov These interactions play a crucial role in regulating immune responses and maintaining immune homeostasis. nih.govmdpi.com

Most Siglecs have inhibitory functions, and their engagement by sialic acids on host cells helps to prevent the immune system from attacking "self". aacrjournals.orgnih.gov However, cancer cells can exploit this system by overexpressing sialic acids, including NeuGc, on their surfaces. nih.govoup.com This increased sialylation allows tumor cells to engage inhibitory Siglecs on immune cells like NK cells and T cells, thereby suppressing the anti-tumor immune response. oup.comaacrjournals.orgwellcomeopenresearch.org

Different Siglecs exhibit preferences for different types of sialic acids and their linkages. For example, some Siglecs have a higher affinity for NeuGc compared to Neu5Ac. oup.com The specific interactions between NeuGc-containing glycans and various Siglecs can therefore have distinct effects on immune cell signaling. For instance, the interaction of NeuGc with specific Siglecs on B cells, such as CD22 (Siglec-2) and Siglec-G, has been shown to modulate B cell activation and signaling. researchgate.netnih.gov Similarly, the binding of NeuGc to Siglecs on other immune cells, such as macrophages and dendritic cells, can influence their function and contribute to the regulation of both innate and adaptive immunity. wellcomeopenresearch.orgnih.gov

The table below summarizes the key Siglecs involved in NeuGc recognition and their impact on immune cells.

| Siglec | Expressing Cells | Ligand Preference | Immune Function |

| CD22 (Siglec-2) | B cells | Prefers NeuGc in mice, equal affinity in humans nih.gov | Inhibitory co-receptor, regulates B cell signaling and tolerance nih.govnih.gov |

| Siglec-G | B cells | Binds NeuGc-containing ligands researchgate.net | Inhibitory co-receptor, regulates B cell activation researchgate.net |

| Siglec-1 | Macrophages, Dendritic cells | Prefers α2,3-linked Neu5Ac, does not recognize NeuGc wellcomeopenresearch.org | Involved in antigen presentation and T cell responses wellcomeopenresearch.org |

| Siglec-7 | NK cells, Monocytes | Binds sialylated ligands | Can be exploited by tumors to evade NK cell lysis mdpi.com |

| Siglec-9 | Neutrophils, Macrophages, Dendritic cells, some T and NK cells | Binds sialylated ligands | Can be engaged by pathogens and tumor cells to dampen immune responses nih.govaacrjournals.org |

Autoimmunity and Chronic Inflammation Mechanistically Linked to NeuGc-Antigen/Antibody Interactions

The human immune system has evolved to recognize and tolerate self-antigens while mounting responses against foreign ones. However, the metabolic incorporation of the non-human sialic acid, N-glycolylneuraminic acid (Neu5Gc), into human tissues creates a unique immunological challenge. nih.govpnas.org Since humans are genetically unable to synthesize Neu5Gc due to an inactivating mutation in the CMAH gene, its presence on human cells is viewed as foreign by the immune system. nih.govresearchgate.net This leads to the production of polyclonal anti-Neu5Gc antibodies, which are prevalent in the human population. nih.govucsd.edu The interaction between these circulating antibodies and the diet-derived Neu5Gc, now part of host cell surfaces, establishes a foundation for chronic inflammation and autoimmune-like responses, a phenomenon termed "xenosialitis". researchgate.netucsd.edupreprints.org

This ongoing antigen-antibody interaction is hypothesized to be a driving factor in several chronic inflammatory diseases and autoimmune conditions. preprints.orgresearchgate.net The binding of anti-Neu5Gc antibodies to Neu5Gc-displaying cells can trigger a cascade of inflammatory events. pnas.orgnih.gov These include the activation of the complement system and the engagement of Fc receptors on immune cells, leading to the recruitment and activation of inflammatory cells like monocytes, neutrophils, and macrophages at the site of Neu5Gc deposition. nih.govpnas.orgnih.gov This sustained, low-grade inflammation can contribute to tissue damage and the progression of various pathologies. pnas.orgpreprints.orgresearchgate.net

Research Findings from Experimental Models

To investigate the mechanisms of xenosialitis, researchers frequently use "human-like" mouse models that lack the Cmah enzyme (Cmah−/− mice) and thus, like humans, cannot produce their own Neu5Gc. nih.govpnas.org Studies in these models have provided direct evidence that the interplay between dietary Neu5Gc and anti-Neu5Gc antibodies promotes inflammation and disease. For instance, feeding Neu5Gc to Cmah−/− mice that have been immunized to produce anti-Neu5Gc antibodies leads to systemic inflammation. pnas.org Furthermore, the passive transfer of these antibodies into Cmah−/− mice bearing Neu5Gc-positive tumors has been shown to accelerate tumor growth, an effect linked to increased inflammation, enhanced angiogenesis (blood vessel formation), and deposition of antibodies within the tumor. pnas.orgpnas.org

Recent studies have also explored the impact of Neu5Gc on gut microbiota and its role in inflammation. In Cmah-/- mice, a Neu5Gc-rich diet was found to alter the gut microbiome, leading to the activation of the NF-κB signaling pathway—a key regulator of inflammation—and increased secretion of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. sciopen.com

| Research Focus | Experimental Setup | Key Findings | Reference |

|---|---|---|---|

| Tumor Progression | Syngeneic tumor cells expressing Neu5Gc were transplanted into Cmah-/- mice, followed by injection of anti-Neu5Gc serum. | Accelerated tumor growth, increased infiltration of inflammatory cells, and enhanced angiogenesis in the tumors. | pnas.org |

| Systemic Inflammation and Cancer | Cmah-/- mice were fed a Neu5Gc-rich diet and actively immunized to produce anti-Neu5Gc antibodies. | Dose-dependent promotion of inflammation and increased incidence of carcinoma (hepatocellular carcinoma) in a target organ where Neu5Gc accumulates. | pnas.org |

| Infertility Mechanisms | Neu5Gc-positive sperm were exposed to anti-Neu5Gc antibodies; Neu5Gc was incorporated into endometrial cells. | Negative impact on sperm viability and migration; increased phagocytosis of sperm by uterine immune cells; altered endometrial receptivity. | nih.gov |

| Gut Microbiota and Inflammation | Cmah-/- mice were fed a diet supplemented with porcine submaxillary gland mucin (a rich source of Neu5Gc). | Altered gut microbiota structure, activation of the pro-inflammatory NF-κB signaling pathway, and increased serum levels of inflammatory cytokines (IL-6, IL-1β, TNF-α). | sciopen.com |

| Vascular Inflammation | Human-like Neu5Gc-deficient mice were used to study the effects of anti-Neu5Gc antibodies on endothelial cells. | Antibodies binding to Neu5Gc on endothelial cells could prime a secondary immune response against the endothelial proteins themselves, contributing to vascular pathology. | nih.gov |

Evidence in Human Autoimmune and Inflammatory Conditions

The mechanistic link established in animal models has prompted investigations into the role of Neu5Gc in human diseases. While evidence can be conflicting, several studies have reported associations between elevated anti-Neu5Gc antibody levels and specific autoimmune and chronic inflammatory conditions. researchgate.netfrontiersin.org

For example, a potential link has been explored in autoimmune thyroiditis (Hashimoto's disease). One study found significantly higher concentrations of anti-Neu5Gc antibodies in patients with hypothyroidism and Hashimoto's thyroiditis compared to the general population. nih.gov A correlation was also observed between the concentration of anti-Neu5Gc antibodies and anti-thyroid peroxidase (anti-TPO) antibodies, a key marker of autoimmune thyroid disease, suggesting a possible association in its development. nih.gov

The concept of molecular mimicry, where similarities between foreign and self-peptides can lead to cross-reactive autoimmune responses, has also been proposed in the context of Neu5Gc. researchgate.netwikipedia.org It is theorized that the immune response initiated against the foreign Neu5Gc molecule could cross-react with similar-looking self-antigens, thereby triggering or exacerbating autoimmunity. researchgate.netwikipedia.orgnih.gov This mechanism is a known pathway in other autoimmune disorders, such as Guillain-Barré syndrome. nih.gov

In the context of vascular inflammation, which underpins atherosclerosis, research indicates that the binding of human anti-Neu5Gc antibodies to Neu5Gc incorporated into the endothelial lining of blood vessels can cause endothelial cell activation. nih.gov This activation can be enhanced by inflammatory cytokines like TNF-α, potentially creating a self-perpetuating cycle of inflammation that contributes to vascular pathologies. nih.gov However, it is important to note that some large-scale studies have not found a correlation between anti-Neu5Gc antibody levels and the risk of coronary artery disease. frontiersin.orgresearchgate.net

| Pathology | Reported Association | Proposed Mechanism | Reference |

|---|---|---|---|

| Autoimmune Hypothyroidism (Hashimoto's) | Increased anti-Neu5Gc antibody levels in patients; correlation between anti-Neu5Gc and anti-TPO antibody concentrations. | Initial formation of autoantibodies against thyroid tissue may be triggered by the immune response to incorporated Neu5Gc. | nih.gov |

| Cardiovascular Disease / Atherosclerosis | Binding of anti-Neu5Gc antibodies to endothelial cells causes activation and inflammation. Some studies report no correlation with disease risk. | Xenosialitis-driven chronic inflammation of the vascular endothelium. | nih.govfrontiersin.org |

| Colorectal Cancer | Association found between total anti-Neu5Gc antibody responses and colorectal cancer risk. | Chronic inflammation ("xenosialitis") resulting from the interaction of dietary Neu5Gc (high in red meat) and anti-Neu5Gc antibodies. | pnas.orgfrontiersin.org |

| Multiple Sclerosis (MS) | A specific pattern of IgG reactivity to certain Neu5Gc epitopes reported in MS patients. | Hypothesized that anti-Neu5Gc antibodies could enhance the migration of pathogenic T-cells across the blood-brain barrier. Evidence is still emerging. | frontiersin.org |

| Unexplained Infertility | Potential involvement of Neu5Gc on sperm/endometrium and anti-Neu5Gc antibodies in uterine fluid. | Antibody-mediated reduction in sperm viability and function; altered endometrial receptivity due to local inflammation. | nih.govmednexus.org |

Neugc in Cell Biology and Pathophysiological Mechanisms

Cellular Distribution and Trafficking of NeuGc-Containing Glycoconjugates

Although humans cannot synthesize NeuGc due to a mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH), this non-human sialic acid can be incorporated into human tissues through dietary sources. nih.govmizutanifdn.or.jp The uptake of NeuGc is an active transport process, with pinocytosis playing a crucial role. nih.gov Both clathrin- and caveolin-dependent endocytosis pathways are involved in its internalization. nih.gov Once inside the cell, NeuGc-containing glycoconjugates can be processed through the endoplasmic reticulum, Golgi apparatus, and lysosomes for reutilization in the biosynthesis of new glycan chains. nih.govnih.gov

The distribution of NeuGc in normal human tissues is limited. However, it can be found in some normal cell types, including blood vessels, skin eccrine glands, and kidney tubules. nih.gov Notably, NeuGc expression is elevated in fetal tissues, which is attributed to the high metabolic rate and increased uptake associated with rapid growth. nih.gov In contrast, its presence in adult tissues is more restricted, primarily occurring in epithelial cells with high turnover rates. nih.gov

A key factor influencing NeuGc distribution is the cellular microenvironment. Hypoxia, a common feature in tumors, has been shown to enhance the uptake of NeuGc and its incorporation into gangliosides like NeuGc-GM2. mdpi.comresearchgate.net This is partly due to the induction of the sialin (B1330336) transporter, which facilitates the uptake of sialic acids. researchgate.net

Role of NeuGc in Cell-Cell Adhesion, Communication, and Intercellular Signaling Mechanisms

As terminal components of glycoproteins and glycolipids on the cell surface, sialic acids like NeuGc play a pivotal role in mediating cell-cell interactions and communication. ontosight.ainih.gov These interactions are fundamental to a wide range of biological processes, including immune responses and embryonic development. ontosight.ai

NeuGc-containing glycoconjugates can influence cell adhesion and signaling by interacting with specific receptors on adjacent cells. ontosight.ai The structural difference between NeuGc and the human-dominant sialic acid, N-acetylneuraminic acid (NeuAc), which is just a single oxygen atom, can significantly alter the binding affinities of these receptors, thereby modulating intercellular communication. mdpi.com

The shedding of NeuGc-containing gangliosides into the extracellular environment is another mechanism through which intercellular signaling can be influenced. nih.gov These shed gangliosides can then be taken up by neighboring cells or interact with their surface receptors, propagating signals within the local tissue environment. nih.govresearchgate.net

NeuGc Involvement in Intracellular Signal Transduction Pathways and Cellular Recognition Events

The binding of ligands to cell surface receptors often initiates a cascade of intracellular signaling events that ultimately dictate cellular responses. khanacademy.org NeuGc-containing glycoconjugates are implicated in modulating these intracellular signal transduction pathways. mdpi.commdpi.com

For instance, the presence of NeuGc in gangliosides can affect the function of important signaling receptors like the epidermal growth factor receptor (EGFR). frontiersin.org Studies have shown that NeuGc-GM3 is less effective at inhibiting EGFR phosphorylation compared to its NeuAc counterpart, suggesting a role in promoting cell proliferation. mdpi.com Furthermore, NeuGc has been associated with increased levels of proteins involved in cell proliferation, such as HRAS, CCNA2 (Cyclin A2), and AKT2. mdpi.com

Cellular recognition is another critical process where NeuGc plays a role. ontosight.ai The immune system, for example, can recognize NeuGc as a foreign antigen, leading to an immune response. mdpi.com On the other hand, some pathogens have evolved to utilize NeuGc-containing glycans as receptors for attachment and entry into host cells. ontosight.ai The interaction of NeuGc with various receptors, including siglecs, is a key area of research in understanding these recognition events. frontiersin.org

Contribution of NeuGc to Oncogenic Transformation and Tumor Microenvironment Dynamics

The presence and metabolism of NeuGc are significantly altered in the context of cancer, contributing to oncogenic transformation and the dynamic nature of the tumor microenvironment. nih.govresearchgate.net

A universal feature of cancer cells is altered glycosylation, and the expression of NeuGc is a notable example of this phenomenon. researchgate.netnih.gov While healthy human tissues generally lack NeuGc, it is frequently found on the surface of various tumor cells. nih.govfrontiersin.org This aberrant expression is primarily due to the metabolic incorporation of dietary NeuGc, a process that is enhanced in cancer cells. researchgate.net

The hypoxic tumor microenvironment further promotes the uptake and expression of NeuGc. mdpi.comresearchgate.net This leads to the formation of tumor-associated carbohydrate antigens (TACAs) containing NeuGc, which are perceived as foreign by the immune system. researchgate.net The expression of these neoantigens can vary between different tumor types and even within the same tumor, reflecting the heterogeneity of cancer.

| Cancer Type | Observed NeuGc-Containing Glycoconjugates | Reference |

|---|---|---|

| Melanoma | Neu5Gc-GM3, Neu5Gc-GM2, NeuAc-NeuGc-GD3, NeuGc-NeuAc-GD3, NeuGc-NeuGc-GD3 | mdpi.com |

| Glioma (Xenografts) | Increased Neu5Gc-containing gangliosides | mdpi.com |

| Lewis Lung Carcinoma (Metastatic Lesions) | Shift from Neu5Ac to Neu5Gc in GM3 ganglioside | mdpi.com |

| Non-Small Cell Lung Cancer (NSCLC) | NeuGc-containing gangliosides | researcher.life |

| Breast Cancer | NeuGc-GM3 | mdpi.com |

| Colon Cancer | NeuGc-GM3 | mdpi.com |

Experimental evidence strongly suggests that NeuGc contributes to the malignant phenotype of cancer cells. nih.govmdpi.com The incorporation of NeuGc into tumor cells has been shown to promote proliferation. mdpi.com For example, treatment with NeuGc increased the proliferation of colorectal cancer cells. mdpi.com

NeuGc also plays a role in tumor progression and metastasis. mdpi.comresearchgate.net Pre-incubation of melanoma and mammary carcinoma cells with NeuGc led to a shorter time to tumor appearance and an increased number and size of lung metastases in mouse models. mdpi.com Similarly, the exogenous incorporation of NeuGc into Lewis lung carcinoma cells enhanced their ability to form lung metastases. mdpi.comresearchgate.net The expression of NeuGc has been linked to a poorer prognosis in some cancers, such as non-small cell lung cancer. frontiersin.org

The mechanisms underlying these effects are multifaceted. Altered signaling through receptors like EGFR, as mentioned earlier, is one contributing factor. Additionally, changes in cell adhesion properties and interactions with the extracellular matrix likely play a role in promoting invasion and metastasis. researchgate.net

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Colorectal cancer cells | Neu5Gc treatment promoted proliferation. | mdpi.com |

| A431 epithelial cells | Neu5Gc-GM3 was less effective at inhibiting EGFR phosphorylation compared to Neu5Ac-GM3. | mdpi.com |

| B16 (melanoma) and F3II (mammary carcinoma) cells | Preincubation with Neu5Gc reduced time to tumor appearance and increased lung metastases. | mdpi.com |

| Lewis lung carcinoma (3LL-D122) cells | Exogenous incorporation of Neu5Gc increased lung metastases. | mdpi.comresearchgate.net |

| L1210 mouse lymphocytic leukemia cells | Elimination of cmah expression (and thus Neu5Gc) reduced tumor growth. | researchgate.net |

The presence of NeuGc on tumor cells introduces a complex interplay with the immune system. mdpi.comnih.gov On one hand, because NeuGc is a foreign antigen in humans, it can elicit an immune response. mdpi.com Healthy individuals often have circulating anti-NeuGc antibodies that can recognize and kill tumor cells expressing this sialic acid. mdpi.com This suggests a potential role for the immune system in surveying for and eliminating NeuGc-positive cancer cells.

However, the immune response to NeuGc can also have pro-tumorigenic consequences. The chronic inflammation triggered by the interaction between anti-NeuGc antibodies and NeuGc-expressing tumor cells may, in some contexts, promote tumor growth. nih.govmdpi.com

Furthermore, tumor-associated NeuGc can have direct immunosuppressive effects within the tumor microenvironment. nih.gov For example, NeuGc-containing gangliosides shed from tumor cells can impair the function of immune cells, such as dendritic cells (DCs), which are critical for initiating an effective anti-tumor immune response. mdpi.com Specifically, NeuGc-GM3 has been shown to hinder the differentiation and maturation of DCs. mdpi.com By suppressing the immune system in these ways, NeuGc can help cancer cells evade immune destruction and facilitate their growth and spread.

NeuGc in Host-Pathogen Interactions and Infectious Disease Mechanisms

N-glycolylneuraminic acid (NeuGc), a sialic acid found in most mammals but not synthesized by humans, plays a significant role in the interactions between hosts and pathogens. mdpi.comoup.com Its presence or absence on host cells can determine susceptibility or resistance to various infectious agents. frontiersin.orgwikipedia.org Pathogens have evolved diverse strategies to either exploit or be inhibited by this specific sialic acid, highlighting its importance in the co-evolution of hosts and their microbial counterparts. mdpi.comnih.gov

Pathogen Exploitation of Host NeuGc for Adhesion or Entry

Several pathogens utilize NeuGc on host cell surfaces as a receptor for attachment and subsequent entry, a critical first step in establishing infection. mdpi.comnih.gov The specificity of pathogen adhesins for different forms of sialic acid, including NeuGc, can be a key determinant of host range. oup.comnih.gov

For instance, certain animal-specific viruses and bacteria have demonstrated a preference for NeuGc-containing glycans. oup.comnih.gov Some strains of influenza A virus, particularly those adapted to hosts like horses and pigs that express high levels of NeuGc, have hemagglutinins that preferentially bind to NeuGc over N-acetylneuraminic acid (Neu5Ac), the common sialic acid in humans. nih.govrsc.orgasm.org While most human influenza viruses bind to Neu5Ac, some avian and equine strains can recognize NeuGc, and the ability to switch between Neu5Ac and NeuGc binding can be achieved through a few key mutations in the hemagglutinin protein. asm.orgosti.gov

Bacterial pathogens also exploit NeuGc. For example, enterotoxigenic Escherichia coli (ETEC) K99, a significant cause of diarrhea in newborn piglets, uses its fimbrial adhesins to bind to NeuGc-containing gangliosides on the intestinal epithelial cells of these animals. mdpi.com Similarly, subtilase cytotoxin produced by Shiga-toxigenic E. coli (STEC) shows a preference for NeuGc-containing receptors, which contrasts with the human-specific typhoid toxin that favors Neu5Ac. nih.gov

Interestingly, even some human pathogens can interact with NeuGc. Haemophilus influenzae, a human commensal that can cause respiratory infections, is unable to synthesize NeuGc but can scavenge it from the host's diet and incorporate it onto its own surface. mdpi.com This molecular mimicry may help the bacterium evade the host immune system. nih.gov

The table below summarizes key research findings on pathogen exploitation of host NeuGc.

| Pathogen | Host | NeuGc-Containing Receptor | Interaction and Significance |

|---|---|---|---|

| Influenza A Virus (some equine/avian strains) | Horses, Pigs | α2,3-linked NeuGc | Hemagglutinin-mediated binding for viral entry. nih.govasm.org |

| Enterotoxigenic Escherichia coli (K99) | Piglets | NeuGc-GM3 ganglioside | Adhesion to intestinal epithelium, leading to colonization and disease. mdpi.com |

| Shiga-toxigenic Escherichia coli (STEC) | Mammals expressing NeuGc | NeuGc-containing glycoproteins | Binding of subtilase cytotoxin (SubAB). nih.gov |

Impact of Host Glycosylation Changes on Pathogen Virulence

Changes in host cell surface glycosylation, including the expression of NeuGc, can significantly impact the virulence of pathogens. asm.orgsciencedaily.com The human-specific loss of the CMAH gene, which is responsible for converting Neu5Ac to NeuGc, is a prime example of how evolutionary changes in host glycosylation can alter susceptibility to infectious diseases. mdpi.complos.org

The absence of NeuGc in humans has made the species more susceptible to certain pathogens that have adapted to preferentially bind Neu5Ac. mdpi.comwikipedia.org For instance, the human-specific pathogen Vibrio cholerae, the causative agent of cholera, has a neuraminidase that is more efficient at cleaving Neu5Ac than NeuGc. plos.org This allows the bacterium to effectively remodel host intestinal gangliosides into GM1, the optimal receptor for the cholera toxin. plos.org In mouse models, animals deficient in NeuGc (Cmah-/-) show increased binding of the cholera toxin and greater fluid secretion compared to wild-type mice, suggesting that the presence of NeuGc can be inhibitory to cholera pathogenesis. plos.org

Conversely, the lack of NeuGc can provide resistance to pathogens that specifically target it. frontiersin.org It has been hypothesized that the evolutionary pressure from a lethal pathogen that recognized NeuGc may have driven the fixation of the non-functional CMAH allele in the human lineage. nih.gov

Furthermore, dynamic changes in host glycosylation during an infection can also modulate virulence. For example, it has been reported that the levels of NeuGc-containing glycoconjugates in pigs are highest at birth and decrease during the later stages of an infection. mdpi.com This downregulation of NeuGc, potentially triggered by bacterial components like lipopolysaccharide (LPS), may represent a host defense mechanism to limit the binding of NeuGc-dependent pathogens. mdpi.com

The table below details research findings on the impact of host glycosylation on pathogen virulence.

| Host Glycosylation Change | Pathogen | Effect on Virulence | Mechanism |

|---|---|---|---|

| Human-specific loss of NeuGc | Vibrio cholerae | Increased virulence | More efficient generation of the GM1 toxin receptor from Neu5Ac precursors. plos.org |

| Human-specific loss of NeuGc | Pathogens preferring NeuGc | Decreased virulence/resistance | Lack of the preferred receptor for adhesion or toxin binding. frontiersin.orgnih.gov |

| Downregulation of NeuGc during infection (pigs) | Enteric pathogens (e.g., E. coli K99) | Potentially decreased virulence | Reduction of available receptors for bacterial adhesion. mdpi.com |

NeuGc in Developmental Biology and Organogenesis Mechanisms in Relevant Models

NeuGc and the enzyme responsible for its synthesis, CMP-Neu5Ac hydroxylase (CMAH), play roles in developmental biology and organogenesis, although these are complex and not fully elucidated. mdpi.comnih.gov The expression of NeuGc is developmentally regulated in many species, and its absence or altered expression can have significant physiological consequences. mdpi.comsciencedaily.com

In most mammals, the expression of NeuGc is widespread, but notably, it is suppressed in the brain. nih.gov This conserved suppression across species suggests an important role for the absence of NeuGc in proper neural development and function. nih.gov In fact, it has been proposed that the evolutionary inactivation of the CMAH gene and the subsequent reduction of NeuGc in the brain may have contributed to human brain evolution. nih.gov Studies have shown that glycoproteins and gangliosides, which can be modified with sialic acids, are crucial for processes like synaptogenesis, neural plasticity, and myelination. sciencedaily.com Inducing NeuGc expression in oligodendrocytes has been shown to inhibit myelin formation in vitro. nih.gov

Animal models have been instrumental in understanding the developmental roles of NeuGc. Mice with a targeted disruption of the Cmah gene (Cmah-/-), which mimics the human condition of NeuGc deficiency, are viable but exhibit several interesting phenotypes. jax.org These mice show a significant decrease in pancreatic islet size, area, and number, leading to glucose intolerance on a high-fat diet. jax.org They also exhibit age-related hearing loss and delayed skin wound healing. jax.org Furthermore, transgenic mice with an enhanced expression of the CMAH enzyme are embryonic lethal, indicating that the tightly regulated expression of NeuGc is critical for normal development. nih.gov

The presence of NeuGc has also been noted in fetal tissues, where it is sometimes referred to as an oncofetal antigen because its expression is repressed in most adult human tissues. biorxiv.org Normal embryonic development occurs in a low-oxygen environment, and hypoxia has been suggested to play a role in inducing NeuGc expression, potentially through alternative synthesis pathways in humans. biorxiv.org This links NeuGc expression to fundamental developmental processes like differentiation and proliferation that are active during organogenesis. biorxiv.org

Advanced Research Methodologies and Analytical Approaches for Neugc Studies

High-Resolution Mass Spectrometry for NeuGc Glycan Analysis and Quantification

High-resolution mass spectrometry (MS) stands as a cornerstone for the sensitive and specific analysis of NeuGc-containing glycans. This powerful technique allows for the precise mass determination of molecules, enabling the differentiation of NeuGc from the human sialic acid N-acetylneuraminic acid (NeuAc), which differ by only a single oxygen atom (a mass difference of 16 Da).

Glycomics and glycoproteomics are specialized fields that focus on the comprehensive analysis of the entire complement of glycans (glycome) and glycoproteins (glycoproteome) in a biological sample, respectively. mq.edu.aunih.govcreative-proteomics.com These approaches are instrumental in profiling the diversity of NeuGc-containing glycoconjugates.

In a typical glycomics workflow, glycans are first enzymatically or chemically released from their protein or lipid carriers. These released glycans are then often derivatized to enhance their ionization efficiency and stability for MS analysis. nih.gov High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are then used to generate a detailed profile of the glycan species present, including those containing NeuGc. nih.govmdpi.com

Glycoproteomics, on the other hand, aims to identify the specific proteins that are glycosylated with NeuGc-containing glycans and to map the exact sites of glycosylation. mq.edu.aunih.govfrontiersin.org This is often achieved by analyzing intact glycopeptides (peptides with their attached glycans) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mq.edu.aumdpi.com "Glycomics-guided glycoproteomics" is an integrated approach where the glycan profile obtained from glycomics analysis is used to inform and refine the search for glycopeptides in the glycoproteomics data, improving the accuracy and comprehensiveness of the analysis. mq.edu.aunih.govresearchgate.net

Table 1: Comparison of Glycomics and Glycoproteomics for NeuGc Analysis

| Feature | Glycomics | Glycoproteomics |

| Analyte | Released glycans | Intact glycopeptides/glycoproteins |

| Primary Information | Overall glycan profile and abundance | Site-specific glycosylation, protein identity |

| Common Techniques | MALDI-TOF MS, LC-MS | LC-MS/MS, EThcD, sceHCD |

| Key Insights for NeuGc | Total NeuGc content, types of NeuGc-glycans | Proteins carrying NeuGc, location on protein |

Stable isotope labeling is a powerful strategy for the quantitative analysis and metabolic tracing of glycans, including those containing NeuGc. nih.govnih.gov By introducing atoms with heavier isotopes (e.g., ¹³C, ¹⁵N) into molecules, researchers can differentiate between molecules from different samples or track their metabolic fate.

One common approach is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , a metabolic labeling technique where cells are grown in media containing "light" or "heavy" isotopically labeled amino acids. youtube.com While primarily used for proteomics, SILAC principles can be extended to glycoproteomics to quantify changes in glycoprotein (B1211001) abundance between different conditions. For direct glycan analysis, metabolic labeling with isotopic sugars can be employed. For instance, cells can be cultured with ¹³C-labeled N-acetylmannosamine (ManNAc), a precursor for sialic acid biosynthesis. The incorporated ¹³C atoms in NeuAc and subsequently NeuGc can be detected by MS, allowing for the tracing of their synthesis and turnover.

Another strategy is Isotopic Precursor based Metabolic Amplification and Labeling (IPMAL) , which has been developed for the relative quantitative profiling of O-glycans. nih.gov In this method, cells are incubated with normal or heavy-isotope-labeled precursors, which are metabolically incorporated into glycans. The resulting "light" and "heavy" labeled glycans can then be mixed and analyzed by MS to determine their relative abundance between samples. nih.gov

DOLGOReQ (Deuterium Oxide Labeling of Glycans for relative Quantification) is another metabolic labeling approach where organisms are grown in the presence of heavy water (D₂O). The deuterium is incorporated into newly synthesized molecules, including glycans, leading to a mass shift that can be measured by MS to determine glycan turnover rates. While not specifically documented for NeuGc in the provided context, this method is applicable to the study of glycan dynamics in general.

Tandem mass spectrometry (MS/MS) is essential for elucidating the detailed structure of NeuGc-containing glycans, including their sequence, branching patterns, and linkage information. researchgate.netresearchgate.netnih.govspringernature.comucdavis.edu In an MS/MS experiment, a specific glycan ion (the precursor ion) is selected and then fragmented into smaller product ions. The pattern of these fragments provides structural clues.

Collision-Induced Dissociation (CID) is a widely used fragmentation technique where the precursor ions are collided with an inert gas, causing them to break apart. researchgate.netresearchgate.netnih.govspringernature.comucdavis.edu CID typically results in the cleavage of glycosidic bonds, which reveals the sequence of monosaccharides in the glycan chain. researchgate.net It can also produce cross-ring cleavages, which provide information about the linkages between monosaccharides. researchgate.net However, labile modifications like sialic acids can be easily lost during CID, which can complicate spectral interpretation. ucdavis.edu

Chromatographic Techniques for NeuGc Isolation, Separation, and Characterization